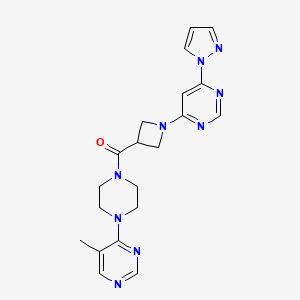
Schembl22461194
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Schembl22461194 is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. It is a member of the benzimidazole family and has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of Schembl22461194 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme phosphodiesterase-4, which is involved in inflammation and immune response. Additionally, Schembl22461194 has been shown to bind to the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects
Schembl22461194 has a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, Schembl22461194 has been shown to have potential as a treatment for Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of Schembl22461194 is its versatility in scientific research applications. It has been shown to have potential in the study of cancer, inflammation, and neurological disorders. Additionally, its synthetic nature allows for precise control over its chemical properties.
One limitation of Schembl22461194 is its limited availability. Due to its synthetic nature, it can be difficult and expensive to produce in large quantities. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret research results.
Future Directions
There are several future directions for research involving Schembl22461194. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and potential applications in cancer and inflammation research. Finally, the development of more efficient and cost-effective synthesis methods for Schembl22461194 could make it more widely available for scientific research.
Synthesis Methods
Schembl22461194 can be synthesized through a multistep process involving the reaction of 4-bromo-1-methylbenzene with 1,2-diaminoethane followed by cyclization with potassium carbonate. The resulting compound is then reacted with 2-amino-5-bromo-1,3-benzodioxole to produce Schembl22461194.
Scientific Research Applications
Schembl22461194 has been used in a variety of scientific research applications, including the study of cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, Schembl22461194 has been shown to have potential as a treatment for Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-10(14)13-4-3-9-8(6-13)5-11-7-12-9/h2,5,7H,1,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFXVVIBYMWGIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2=NC=NC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137931073 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-bromophenyl)-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-4-one](/img/structure/B2658791.png)

![N-[4-(3-Methyl-pyrazole-1-carbonyl)-phenyl]-propionamide](/img/structure/B2658793.png)
![3-(3,4-dimethoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2658794.png)
![2-[(2-Aminoethyl)thio]-N-(2,6-dimethylphenyl)-acetamide](/img/structure/B2658796.png)


![N-[3-[4-(2-Fluorophenyl)-2-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2658801.png)


![2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2658806.png)


